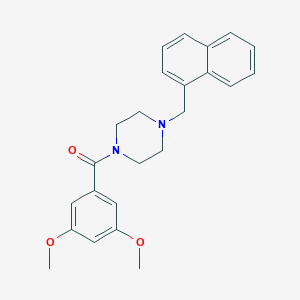![molecular formula C14H19Cl2NO3 B249154 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is known that 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can selectively block certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This blockage results in changes in the electrical properties of the cell membrane, which can affect cellular physiology.
Biochemical and Physiological Effects
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory effects. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the role of ion channels in cellular physiology. However, one limitation of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring of cells is necessary when using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in experiments.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine that have improved properties, such as increased selectivity for certain ion channels or reduced toxicity. Another area of interest is the use of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in the development of new therapies for diseases such as cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine and its effects on cellular physiology.
Métodos De Síntesis
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-(2,6-dichlorophenoxy)ethanol and morpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine as a white crystalline solid with a melting point of around 80-82°C.
Aplicaciones Científicas De Investigación
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is as a membrane-permeable cationic dye that can be used to label and track live cells. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been used in studies that investigate the role of ion channels in cellular physiology, as it can selectively block certain types of ion channels.
Propiedades
Nombre del producto |
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine |
|---|---|
Fórmula molecular |
C14H19Cl2NO3 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(16)14(12)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Clave InChI |
OEZPMPMZIKFSEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



methanone](/img/structure/B249096.png)